molecular formula C19H20N4O5S B2640062 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380183-38-8

2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2640062
CAS No.: 2380183-38-8
M. Wt: 416.45
InChI Key: KAUKTWIUQLGNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the sulfonylation of the azetidine ring, and the coupling of these intermediates with the dihydropyridazinone moiety.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoamide.

    Sulfonylation of the Azetidine Ring: The azetidine ring is sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Coupling with Dihydropyridazinone: The final step involves coupling the sulfonylated azetidine with the dihydropyridazinone moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to the corresponding oxazoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, oxazoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group and oxazole ring are likely key to its activity, allowing it to form strong interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-12-19(13(2)28-21-12)29(25,26)22-10-14(11-22)23-18(24)9-8-16(20-23)15-6-4-5-7-17(15)27-3/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUKTWIUQLGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.